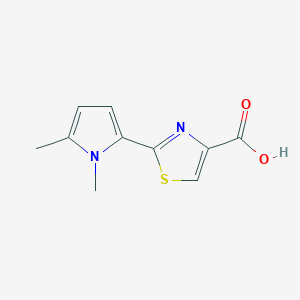

2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid

説明

特性

IUPAC Name |

2-(1,5-dimethylpyrrol-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-3-4-8(12(6)2)9-11-7(5-15-9)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVBWGOVOFYKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stage 1: Pyrrole Synthesis (Paal-Knorr Reaction)

- Reactants : 2,5-Hexanedione and a substituted aniline.

- Conditions : Acetic acid, reflux (120°C, 4 hours).

- Yield : ~76% for the pyrrole intermediate.

Stage 2: Chloroacylation

- Reactants : Chloroacetonitrile and HCl gas.

- Conditions : Diethyl ether, 5–10°C, 24 hours.

- Product : Chloroacetylpyrrole intermediate (87% yield).

Stage 3: Thiazole Formation

- Reactants : Chloroacetylpyrrole and thiourea/carboxylic acid-thioamide derivatives.

- Conditions : Ethanol, 80°C, 5 hours.

- Key Reaction : Cyclocondensation to form the thiazole ring with a carboxylic acid substituent.

Optimization and Critical Parameters

Representative Data Table

| Step | Reactants | Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 2,5-Hexanedione + Aniline | AcOH, 120°C, 4 h | 76 | 68 |

| 2 | Chloroacetonitrile + HCl | Et₂O, 5–10°C, 24 h | 87 | 220 |

| 3 | Chloroacetylpyrrole + Thiourea | EtOH, 80°C, 5 h | 62–71 | 108–166 |

Data adapted from synthesis of analogous compounds.

Analytical Characterization

- 1H-NMR : Key signals include pyrrole protons at δ 5.76–6.48 ppm and thiazole-related peaks at δ 7.01–7.56 ppm.

- 13C-NMR : Confirmation of the carboxylic acid group at δ ~170 ppm.

- MS : Molecular ion peaks consistent with the target structure (e.g., m/z 256.0 for related intermediates).

Challenges and Solutions

- Selectivity Issues : Direct acylation of pyrroles often leads to bis-acylated byproducts. This was mitigated using chloroacetylimidoyl chloride intermediates.

- Functional Group Compatibility : The trifluoromethoxy group remained stable under acidic and thermal conditions.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated or nitrated derivatives of the pyrrole ring.

科学的研究の応用

Chemical Properties and Structure

The chemical structure of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid includes a thiazole ring fused with a pyrrole ring, characterized by the presence of two methyl groups on the pyrrole and a carboxylic acid group on the thiazole. The molecular formula is with a molecular weight of approximately 222.27 g/mol. This unique structure contributes to its biological activity and reactivity.

Anticancer Activity

Research indicates that compounds similar to 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the compound's structural features allow it to interact with proteins involved in cell signaling, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its thiazole and pyrrole moieties are known to enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Enzyme inhibition studies suggest that 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid may act as an inhibitor for certain enzymes implicated in disease processes. For example, it has been investigated for its potential to inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis .

Binding Affinity Studies

The binding affinity of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid for various biological targets has been a focus of research. Studies have utilized techniques such as molecular docking to predict how well this compound interacts with specific proteins. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Drug Development

As part of drug discovery efforts, this compound has been included in screening libraries aimed at identifying new therapeutic agents. Its unique chemical properties make it a candidate for further development into drugs targeting specific diseases .

Pesticidal Activity

Emerging research indicates that compounds related to 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid may possess pesticidal properties. The thiazole ring is often associated with bioactivity against pests and pathogens affecting crops. Laboratory studies have shown effectiveness in controlling certain fungal pathogens and insects that threaten agricultural productivity .

Case Studies

作用機序

The mechanism of action of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares the target compound with three analogs, highlighting differences in substituents, molecular weight, and physicochemical properties:

Key Observations:

- In contrast, the 3-chlorophenyl analog () may exhibit stronger electron-withdrawing effects, influencing solubility and reactivity.

- Melting Points : The 3-chlorophenyl derivative has a well-defined melting point (206–207°C), suggesting crystalline stability, possibly due to halogen-mediated intermolecular interactions .

Hydrogen Bonding and Crystallography

- The dimethylpyrrole substituent may influence hydrogen-bonding networks in the solid state, as pyrrole N–H groups can act as donors or acceptors. This contrasts with chlorophenyl groups, which primarily engage in halogen bonding or π-π stacking .

生物活性

2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by its unique structure that combines both thiazole and pyrrole rings. This compound exhibits significant biological activities, making it a subject of interest in pharmacological research. Its potential applications span across various therapeutic areas, particularly in oncology and antimicrobial research.

Chemical Structure

The compound features:

- A thiazole ring : A five-membered ring containing nitrogen and sulfur.

- A pyrrole ring : Another five-membered ring with two nitrogen atoms.

- Two methyl groups at positions 1 and 5 on the pyrrole ring.

- A carboxylic acid group at position 4 of the thiazole ring.

This configuration enhances its lipophilicity and reactivity, which are crucial for its biological interactions.

Anticancer Properties

Research indicates that 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the inhibition of key protein kinases such as EGFR and CDK2 .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid | A431 (skin cancer) | <10 | Inhibition of EGFR signaling |

| 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid | Jurkat (leukemia) | <15 | Induction of apoptosis |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid is attributed to its ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can alter the conformation or activity of target molecules, leading to significant changes in cellular processes.

Study on Anticancer Efficacy

In a study published in ACS Omega, the compound was evaluated for its anticancer efficacy against various cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer agents .

Study on Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) below 100 μg/mL for both strains, suggesting strong antimicrobial potential .

Q & A

Q. What are standard synthetic routes for 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrrole and thiazole precursors. For example, analogous thiazole-carboxylic acids are prepared by reacting chloroacetyl chloride with heterocyclic amines in dichloromethane with a base (e.g., triethylamine) . Alternatively, cyclocondensation of ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and hydrazine derivatives under reflux conditions yields pyrazole intermediates, which are hydrolyzed to carboxylic acids using NaOH . Key steps include purification via recrystallization (ethanol/water) or column chromatography .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and torsional conformations . Spectroscopic methods (e.g., H/C NMR, IR) validate functional groups: the thiazole ring shows characteristic C-S stretching (~650 cm), while the carboxylic acid proton appears as a broad peak at δ ~12 ppm in H NMR . Mass spectrometry confirms molecular weight (e.g., [M+H] peaks).

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystalline form be systematically analyzed?

- Methodological Answer : Graph set analysis (GSA) is used to classify hydrogen-bonding motifs. For example, Etter’s formalism identifies patterns like (discrete dimer) or (chain) based on donor-acceptor interactions. Computational tools (e.g., Mercury, CrystalExplorer) map these networks using crystallographic data. For pyrrole-thiazole hybrids, the carboxylic acid group often forms dimers, while methyl groups influence packing via van der Waals interactions .

Q. How to resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Reproducibility checks should include:

- Purity validation : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

- Polymorph screening : Differential Scanning Calorimetry (DSC) and PXRD to identify crystalline phases.

- Structural analogs : Compare activity of derivatives (e.g., methyl vs. isopropyl substituents) to isolate pharmacophore contributions .

Q. What strategies optimize synthetic yield and scalability?

- Methodological Answer :

- Catalyst screening : Replace NaN with safer catalysts (e.g., CuI for click chemistry) to improve azide coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require alternative workup (e.g., ice-water quenching) to isolate products .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 50°C for 3 hours → 30 minutes at 100°C under microwave irradiation) .

Q. What computational approaches model its electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nucleophilic/electrophilic sites. For example, the thiazole ring’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the carboxylic acid group . Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., enzymes with thiazole-binding pockets).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。